REACTION_CXSMILES
|
[Cl-].[NH4+].O.[N+:4]([C:7]1[CH:8]=[CH:9][C:10]([N:15]2[CH2:20][CH2:19][N:18]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:17][CH2:16]2)=[C:11]([CH:14]=1)[C:12]#[N:13])([O-])=O>[Fe].C(O)C>[NH2:4][C:7]1[CH:8]=[CH:9][C:10]([N:15]2[CH2:16][CH2:17][N:18]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[CH2:19][CH2:20]2)=[C:11]([CH:14]=1)[C:12]#[N:13] |f:0.1|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
36.6 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
540 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
62.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=C(C#N)C1)N1CCN(CC1)C(=O)OC(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at a refluxing temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added aqueous sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with toluene
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
after which the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Diisopropyl ether was added to the residue
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
CUSTOM
|
Details
|
The crystals were recrystallized from a mixed solvent of ethyl acetate-n-hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C(C#N)C1)N1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |